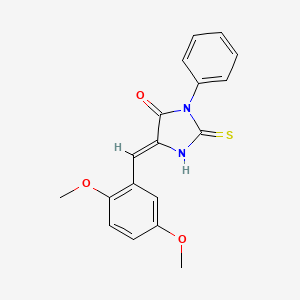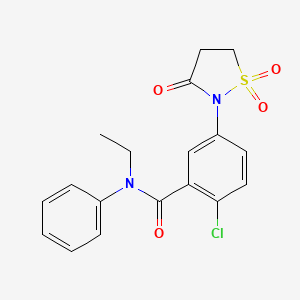![molecular formula C16H26N2O2 B4980477 1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980477.png)
1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine" often involves the attachment of various basic nuclei to specific moieties through spacers of varying carbon lengths. A study by Colabufo et al. (2008) demonstrated the design and synthesis of ABCB1 inhibitors, linking a 2-[(3-methoxyphenylethyl)phenoxy]- moiety to basic nuclei such as N-4-methylpiperazine through a four-carbon chain spacer, achieving significant inhibitory activity (Colabufo et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds akin to "1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine" and their derivatives has been a subject of study, with particular attention to their crystal systems and intermolecular interactions. Ajibade and Andrew (2021) reported on the molecular structures synthesized via Schiff bases reduction route, highlighting the importance of intermolecular hydrogen bonding and secondary interactions in stabilizing the compounds' molecular structures (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving "1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine" derivatives encompass a broad range of activities, from hydrolysis reactions as demonstrated by Iwanami et al. (1964) in their work on acetylenecarboxylic acid reactions with amines, to complex binding mechanisms and interactions with biological targets, as seen in the studies on ABCB1 inhibitors by Colabufo et al. (2008) (Iwanami et al., 1964).
Propiedades
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-3-19-15-5-7-16(8-6-15)20-14-4-9-18-12-10-17(2)11-13-18/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGDCTUADAQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(1-benzyl-3-oxo-2-piperazinyl)acetyl]amino}-1-piperidinecarboxylate](/img/structure/B4980396.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4980403.png)

![1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B4980409.png)
![N-benzyl-5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4980425.png)
![1-(3-cyclopentylpropanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4980432.png)
![ethyl 4-[(4-phenyl-1-phthalazinyl)amino]benzoate](/img/structure/B4980444.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4980452.png)
![4-(4-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4980453.png)
![1-[3-(3-ethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4980468.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4980472.png)

